N-Boc-(R)-(+)-2-amino-1-butanol
Overview
Description
“N-Boc-®-(+)-2-amino-1-butanol” is a compound that belongs to the class of tert-butyl carbamates or Boc-protected amines . The Boc group is a common protecting group used in organic synthesis for the protection of amino groups . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol has been described .
Molecular Structure Analysis
The molecular formula of “N-Boc-®-(+)-2-amino-1-butanol” is C9H19NO3 . Its molecular weight is 189.25 .
Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .
Physical and Chemical Properties Analysis
“N-Boc-®-(+)-2-amino-1-butanol” is a solid compound with a melting point of 40-45°C .
Scientific Research Applications
Thermodynamic Models and Solubility Studies
A study by Fan et al. (2016) explored the solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, which is structurally related to N-Boc-(R)-(+)-2-amino-1-butanol. They used a gravimetric method to measure the solubility in various solvents and found that rising temperatures increased solubility. This research aids in understanding the solid–liquid equilibrium data, which is crucial for the development and processing of pharmaceuticals and fine chemicals (Fan et al., 2016).
Synthesis and Medicinal Chemistry Applications
Tressler and Zondlo (2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, using N-Boc and other protecting groups. These amino acids were used in model peptides and detected by 19F NMR, suggesting applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Catalysis and Amination
Heydari et al. (2007) described the use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, a process relevant to the synthesis of N-Boc-protected amino acids. This method avoids side products like isocyanates and ureas, important for the synthesis of multifunctional targets (Heydari et al., 2007).
Development of Modular Dipeptide-Analogue Ligands
Pastor, Vaestilae, and Adolfsson (2003) developed a library of dipeptide-analogue ligands, including N-Boc-protected alpha-amino acids. These were used as catalysts for enantioselective reduction of acetophenone under transfer hydrogenation conditions, demonstrating their utility in asymmetric synthesis (Pastor, Vaestilae, & Adolfsson, 2003).
Chemoselective Protection of Amines
Heydari, Khaksar, and Tajbakhsh (2008) developed a protocol for the chemoselective mono-N-Boc protection of various amines. This technique is efficient and straightforward, allowing for the selective protection of amines in diverse molecular structures (Heydari, Khaksar, & Tajbakhsh, 2008).
N-Amination of Amino Acids
Baburaj and Thambidurai (2012) used N-Boc-O-tosyl hydroxylamine as an NH-Boc transfer reagent for the synthesis of terminal tert-butyloxycarbonyl protected hydrazino acids. These compounds are valuable intermediates for modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).
Mechanism of Action
Target of Action
N-Boc-®-(+)-2-amino-1-butanol, also known as ®-tert-Butyl (1-hydroxybutan-2-yl)carbamate, is primarily used as a protective group in organic synthesis . The compound’s primary targets are the amine groups present in various biomolecules .
Mode of Action
The compound acts by protecting these amine groups during chemical reactions . The Boc group in the compound is stable towards most nucleophiles and bases . This stability allows for an orthogonal protection strategy using a base-labile protection group . The Boc group can be cleaved under anhydrous acidic conditions .
Biochemical Pathways
The compound plays a pivotal role in the synthesis of multifunctional targets . As amino functions often occur in this context, issues related to their protection become prominent . The compound is involved in the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Result of Action
The result of the compound’s action is the successful protection of amine groups during chemical reactions, preventing unwanted side reactions and facilitating the synthesis of complex molecules .
Action Environment
The action of N-Boc-®-(+)-2-amino-1-butanol can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the presence of strong bases or nucleophiles . Additionally, the efficiency of the Boc group’s cleavage can be influenced by the acidity of the environment .
Future Directions
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection has been reported . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields . This strategy has advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRGWGOFPUXNOV-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465741 | |
Record name | N-Boc-(R)-(+)-2-amino-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150736-71-3 | |
Record name | N-Boc-(R)-(+)-2-amino-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 150736-71-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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